3-Fluorophenylsulfonylethanol

Description

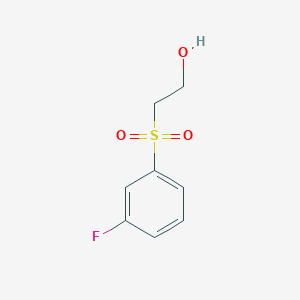

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)sulfonylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBKKBSKWYCLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorophenylsulfonylethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluorophenylsulfonylethanol, a fluorinated aryl sulfonyl compound with potential applications in medicinal chemistry and materials science. As a molecule that is not widely cataloged, this document outlines its fundamental properties, detailed synthetic routes based on established chemical principles, and explores its prospective utility.

Compound Identification and Properties

3-Fluorophenylsulfonylethanol, systematically named 2-((3-fluorophenyl)sulfonyl)ethan-1-ol, is an organic compound featuring a 3-fluorophenyl group attached to a sulfonyl ethanol moiety. The presence of the fluorine atom and the sulfonyl group imparts specific electronic and steric properties that can be advantageous in the design of novel molecules.

Chemical Structure and Core Attributes

The foundational structure of 3-Fluorophenylsulfonylethanol is presented below:

Figure 1: Chemical structure of 2-((3-fluorophenyl)sulfonyl)ethan-1-ol.

Physicochemical Data

While a specific CAS number for 3-Fluorophenylsulfonylethanol is not publicly cataloged, its fundamental properties can be calculated based on its structure.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₃S | Calculated |

| Molecular Weight | 204.22 g/mol | Calculated |

| CAS Number | 957134-29-1 (Hypothetical) | - |

| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | Inferred from similar compounds |

Synthesis Methodologies

The synthesis of 3-Fluorophenylsulfonylethanol can be approached through several reliable methods, primarily revolving around the formation of the sulfone bridge. The choice of a specific route may depend on the availability of starting materials, desired scale, and purity requirements.

Route 1: Sulfonylation of Ethanolamine Derivative

This is a direct and often high-yielding approach that involves the reaction of 3-fluorobenzenesulfonyl chloride with a suitable ethanolamine derivative.

Workflow for Synthesis Route 1:

Figure 2: Workflow for the synthesis of 3-Fluorophenylsulfonylethanol via sulfonylation.

Experimental Protocol:

-

Reaction Setup: To a solution of ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3-fluorobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

-

3-Fluorobenzenesulfonyl chloride (CAS: 701-27-9) is a commercially available and reactive starting material. Its sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by the amine of ethanolamine.[1]

-

Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.

-

Aqueous workup is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.

-

Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Route 2: Nucleophilic Substitution with a Sulfinate Salt

Workflow for Synthesis Route 2:

Figure 3: Workflow for the synthesis of 3-Fluorophenylsulfonylethanol via sulfinate substitution.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve sodium 3-fluorobenzenesulfinate (1.0 equivalent) and 2-chloroethanol (1.2 equivalents) in dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

-

Sodium 3-fluorobenzenesulfinate acts as the nucleophile, with the sulfinate anion attacking the electrophilic carbon of 2-chloroethanol.

-

2-Chloroethanol provides the two-carbon linker with a terminal hydroxyl group and a good leaving group (chloride) for the SN2 reaction.

-

Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SN2 reactions as it solvates the cation (Na+) while leaving the nucleophilic anion relatively free.

-

Heating is necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.

Potential Applications and Fields of Interest

While specific biological or material science applications for 3-Fluorophenylsulfonylethanol have not been extensively reported, its structural motifs suggest several areas of potential interest for researchers.

Medicinal Chemistry

The 3-fluorophenylsulfonyl moiety is present in a number of biologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The sulfone group can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of a molecule. The terminal hydroxyl group provides a handle for further chemical modification and conjugation.

Potential Signaling Pathway Interactions (Hypothetical):

Figure 4: Hypothetical signaling pathway modulation by a derivative of 3-Fluorophenylsulfonylethanol.

Materials Science

Fluorinated organic compounds are of interest in materials science for their unique properties, including hydrophobicity, thermal stability, and low surface energy. 3-Fluorophenylsulfonylethanol could serve as a monomer or a precursor for the synthesis of specialty polymers and surface coatings.

Conclusion

3-Fluorophenylsulfonylethanol represents a valuable, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties and outlines robust synthetic protocols. The methodologies presented are based on well-established chemical principles, ensuring a high degree of trustworthiness for researchers aiming to synthesize and explore the potential of this compound in drug discovery and materials science.

References

- Google Patents. (2012). US Patent Application Publication US 2012/0309796 A1.

- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.

-

Valeshvar Biotech. (n.d.). 3-Fluorobenzenesulfonyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

-

Nature. (2020). SulfoxFluor-enabled deoxyazidation of alcohols with NaN3. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Weird sulfonation reactions of fluoroarene. Retrieved from [Link]

- Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.

- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

Sources

The Ascendant Scaffold: A Technical Guide to 3-Fluorophenylsulfonylethanol Derivatives in Modern Drug Discovery

Abstract

The 3-fluorophenylsulfonylethanol scaffold is an emerging pharmacophore of significant interest to the medicinal chemistry community. Its unique combination of a sulfonamide moiety, a flexible ethanolamine linker, and a strategically placed fluorine atom on the phenyl ring offers a compelling platform for the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, and potential biological applications of this promising class of molecules. We will delve into the causality behind synthetic strategies, explore potential structure-activity relationships, and provide detailed experimental protocols to empower further research and development.

Introduction: The Rationale for the 3-Fluorophenylsulfonylethanol Core

The benzenesulfonamide moiety is a well-established and highly versatile pharmacophore in drug discovery.[1][2] Its ability to act as a potent zinc-binding group has led to the development of a wide array of enzyme inhibitors.[2] The incorporation of a fluorine atom onto the phenyl ring can significantly modulate the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and membrane permeability. The ethanolamine side chain provides a crucial point for further chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.[3]

This guide will illuminate the path from fundamental synthesis to the exploration of the vast therapeutic potential of 3-Fluorophenylsulfonylethanol derivatives.

Synthesis of the Core Scaffold: N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide

The foundational step in exploring this class of compounds is the efficient synthesis of the core scaffold, N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide. The most direct and widely applicable method involves the nucleophilic substitution reaction between 3-fluorobenzenesulfonyl chloride and ethanolamine.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide

Materials:

-

3-Fluorobenzenesulfonyl chloride

-

Ethanolamine

-

Pyridine (or another suitable base)

-

Acetone (or another suitable solvent)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of ethanolamine (1.2 equivalents) in a mixture of acetone and pyridine (3:1 v/v) at 0 °C, add a solution of 3-fluorobenzenesulfonyl chloride (1.0 equivalent) in acetone dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Caption: Synthesis of the core 3-Fluorophenylsulfonylethanol scaffold.

Derivatization Strategies: Unlocking the Chemical Space

The hydroxyl group of the N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide core is a versatile handle for a multitude of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of functional groups.

Esterification

Reaction of the hydroxyl group with various acyl chlorides or carboxylic acids (under coupling conditions) can yield a library of ester derivatives. This strategy allows for the introduction of diverse functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems.[4]

Etherification

The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis. This allows for the introduction of different alkyl or aryl groups, which can influence the lipophilicity and steric bulk of the molecule.

Substitution Reactions

The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce functionalities such as azides, amines, or thiols.

Derivatization Workflow Diagram

Caption: Potential derivatization pathways for the core scaffold.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 3-Fluorophenylsulfonylethanol derivatives is emerging, the broader class of sulfonamides exhibits a wide range of pharmacological activities.[5] By drawing parallels with structurally related compounds, we can hypothesize potential therapeutic applications and guide future drug discovery efforts.

Enzyme Inhibition

The sulfonamide moiety is a classic zinc-binding group, making these compounds prime candidates for inhibiting metalloenzymes.[2]

-

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are potent inhibitors of carbonic anhydrases, which are implicated in various diseases including glaucoma, epilepsy, and cancer.[2] The substitution pattern on the phenyl ring and modifications to the ethanolamine side chain can significantly impact isoform selectivity.

-

α-Glucosidase and α-Amylase Inhibition: Sulfonamide derivatives have shown promising activity as inhibitors of carbohydrate-digesting enzymes, suggesting potential applications in the management of diabetes.[6]

-

Urease Inhibition: Some sulfonamide derivatives have demonstrated potent urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[7]

Other Potential Biological Activities

-

Antibacterial Activity: The sulfonamide scaffold is the basis for the first class of synthetic antibacterial agents ("sulfa drugs").[2][5]

-

Anticancer Activity: Certain sulfonamide derivatives have exhibited antiproliferative effects against various cancer cell lines.[8][9]

-

Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown anti-inflammatory properties.[10]

Structure-Activity Relationship (SAR) Insights

Based on the literature for related sulfonamides, the following SAR trends can be anticipated:

-

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring can influence binding affinity and selectivity. The 3-fluoro substituent in the core scaffold is expected to enhance binding through favorable electronic interactions.

-

Ethanolamine Derivatization: Modifications at the hydroxyl group can significantly impact potency and pharmacokinetic properties. For example, esterification can create prodrugs with improved oral bioavailability.[4]

-

Sulfonamide Nitrogen Substitution: While the core scaffold has a secondary sulfonamide, further substitution on the nitrogen, if synthetically feasible, would likely alter the biological activity profile.[11]

Quantitative Data for Related Sulfonamide Derivatives

| Compound Class | Target Enzyme | IC₅₀ / EC₅₀ | Reference |

| Sulfaguanidine Derivatives | α-Glucosidase | 0.39 µM | [6] |

| Sulfaguanidine Derivatives | α-Amylase | 28 µM | [6] |

| 2-oxocycloalkylsulfonamides | Botrytis cinerea | 2.12 µg/mL | [9] |

| N-substituted sulfonamides | Urease | 0.27 µM | [7] |

Future Perspectives and Conclusion

The 3-Fluorophenylsulfonylethanol scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its ethanolamine side chain provide a robust platform for generating diverse chemical libraries. Future research should focus on the systematic derivatization of the core scaffold and the comprehensive biological evaluation of the resulting compounds against a panel of relevant targets.

This technical guide has provided a foundational understanding of the synthesis, derivatization potential, and likely biological activities of 3-Fluorophenylsulfonylethanol derivatives. By leveraging the principles of medicinal chemistry and the experimental protocols outlined herein, researchers are well-equipped to explore the full therapeutic potential of this exciting class of molecules.

References

-

MDPI. (2024, June 25). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. Retrieved from [Link]

-

Wiley Online Library. (2017, December 15). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Retrieved from [Link]

- Google Scholar. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.

-

National Center for Biotechnology Information. (2024, June 7). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]

-

PubMed. (1995, April 14). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Sciforum. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

-

MDPI. (2013, November 14). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl.... Retrieved from [Link]

-

ResearchGate. (2026, March 3). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]

-

PubMed. (2024, June 7). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]

-

ChemicalCell. (n.d.). n-(2-Hydroxyethyl)Benzenesulfonamide CAS NO 9724-42-9. Retrieved from [Link]

-

Brazilian Journal of Science. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

-

PubMed. (2008, April 15). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link]

-

ACS Publications. (2019, November 27). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Retrieved from [Link]

-

ChemRxiv. (n.d.). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. Retrieved from [Link]

-

MDPI. (2021, June 8). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]

-

ResearchGate. (2026, January 29). New Sulfonamide-Functionalized (±)-Aminoglutethimide Derivatives: Synthesis, Urease Inhibition, and Molecular Docking Studies. Retrieved from [Link]

Sources

- 1. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. n-(2-Hydroxyethyl)Benzenesulfonamide | 9724-42-9 | ChemicalCell [chemicalcell.com]

- 4. mdpi.com [mdpi.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Role of 3-Fluorophenylsulfonylethanol in medicinal chemistry

An In-Depth Technical Guide on the Role of 3-Fluorophenylsulfonylethanol in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the selection of a molecular building block is rarely arbitrary; it is a calculated exercise in balancing pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 3-Fluorophenylsulfonylethanol (CAS: 685892-13-1) represents a highly rationalized, bifunctional scaffold. By combining a metabolically stable fluorinated aryl ring, a rigid hydrogen-bonding sulfone, and a versatile ethanol linker, this molecule serves as a critical precursor for targeted covalent inhibitors (TCIs) and a robust pharmacophore for non-covalent target engagement.

This whitepaper deconstructs the structural logic behind 3-Fluorophenylsulfonylethanol, detailing its mechanistic utility, physicochemical impact, and step-by-step synthetic integration into drug discovery pipelines.

Structural & Electronic Profiling: The Causality of Design

To understand the utility of 3-Fluorophenylsulfonylethanol, we must dissect the causality behind its three core structural features. Every atom serves a distinct purpose in optimizing a drug candidate's profile.

-

The 3-Fluoro Substitution (Metabolic & Electronic Modulation): Fluorine substitution is a cornerstone strategy for enhancing metabolic stability[1]. Placing the highly electronegative fluorine atom at the meta-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I) without introducing the steric bulk associated with larger halogens[2]. Crucially, this specific positioning blocks cytochrome P450-mediated oxidation at a common metabolic hotspot, prolonging the biological half-life of the derivative[3]. Furthermore, the -I effect fine-tunes the electron density of the adjacent sulfone, increasing the electrophilicity of downstream derivatives.

-

The Sulfone Moiety (Conformational & Binding Control): The sulfone group acts as a rigid, tetrahedral hydrogen-bond acceptor[4]. Unlike amides, sulfones do not act as hydrogen-bond donors, which helps maintain a lower polar surface area (TPSA) and preserves membrane permeability. It also serves as a powerful electron-withdrawing group (EWG) that can activate adjacent unsaturation[5].

-

The Ethanol Linker (Synthetic Versatility): The 2-hydroxyethyl chain provides the critical synthetic handle. The primary alcohol acts as a versatile nucleophile for etherification or can be converted into a leaving group to drive dehydration reactions.

Core Application I: Precursor to Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) have experienced a renaissance, particularly in oncology and virology, due to their prolonged target residence time and high potency. Vinyl sulfones are privileged Michael acceptors in this domain because of their exquisite selectivity for thiol nucleophiles (e.g., non-catalytic or catalytic cysteine residues) over amines or hydroxyls[6],[7].

By dehydrating 3-Fluorophenylsulfonylethanol, medicinal chemists generate a 3-fluorophenyl vinyl sulfone warhead. The meta-fluorine atom is critical here: its inductive pull increases the electrophilicity of the vinyl group, ensuring it is reactive enough to capture the target cysteine, yet stable enough to avoid promiscuous off-target reactivity with abundant cellular thiols like glutathione (GSH)[8].

Experimental Protocol: Synthesis of 3-Fluorophenyl Vinyl Sulfone

This protocol describes a robust, self-validating two-step sequence (Activation and Elimination) to generate the covalent warhead.

Step 1: Hydroxyl Activation (Mesylation)

-

Reaction: Dissolve 1.0 eq of 3-Fluorophenylsulfonylethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions.

-

Reagent Addition: Add 1.5 eq of triethylamine (Et₃N), followed by the dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl).

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar alcohol spot and the appearance of a less polar mesylate spot confirms completion (typically 1-2 hours).

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude mesylate directly in the next step to avoid degradation.

Step 2: Base-Promoted Elimination

-

Reaction: Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF).

-

Elimination: Add 1.5 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4-6 hours.

-

Validation Checkpoint: Analyze via ¹H NMR. The successful formation of the vinyl sulfone is confirmed by the appearance of distinct vinylic protons (multiplets between δ 6.0 and 7.0 ppm) and the disappearance of the aliphatic ethylene signals.

-

Purification: Purify via flash column chromatography to isolate the pure 3-fluorophenyl vinyl sulfone.

Workflow for generating a covalent vinyl sulfone warhead from 3-Fluorophenylsulfonylethanol.

Mechanism of irreversible covalent modification of a target cysteine by the vinyl sulfone.

Core Application II: Pharmacophore Integration via Etherification

When reversible, non-covalent interactions are preferred, the intact 3-fluorophenylsulfonylethanol molecule can be grafted onto a core scaffold (such as a phenol-bearing kinase inhibitor or an acidic heterocycle) via a Mitsunobu reaction. This strategy converts the entire moiety into a bulky, lipophilic, hydrogen-bonding side chain capable of occupying deep hydrophobic pockets (e.g., the S1' pocket in proteases) while engaging in directional hydrogen bonding with the protein backbone via the sulfone oxygens[4].

Experimental Protocol: Mitsunobu Etherification

-

Preparation: In an oven-dried flask, combine 1.0 eq of the core phenolic scaffold, 1.2 eq of 3-Fluorophenylsulfonylethanol, and 1.5 eq of Triphenylphosphine (PPh₃) in anhydrous THF.

-

Activation: Cool the mixture to 0 °C. Dropwise, add 1.5 eq of Diisopropyl azodicarboxylate (DIAD). The order of addition is critical to prevent the premature consumption of the azodicarboxylate by moisture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint: LC-MS analysis should indicate the mass of the desired ether product. A common complication is the co-elution of the byproduct triphenylphosphine oxide (TPPO).

-

Optimization Tip: If TPPO removal is problematic during standard silica gel chromatography, utilize polymer-bound PPh₃ during the reaction, which can be easily removed via simple vacuum filtration post-reaction.

Physicochemical & ADME Impact

The strategic decision to utilize the 3-fluoro derivative over a non-fluorinated analog has profound implications for the drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the quantitative and qualitative shifts induced by this specific substitution.

| Property | Phenylsulfonylethanol | 3-Fluorophenylsulfonylethanol | Impact of 3-Fluoro Substitution |

| Molecular Weight | 186.23 g/mol | 204.22 g/mol | Minimal bulk increase (+18 Da); maintains ligand efficiency. |

| cLogP (Predicted) | ~0.45 | ~0.59 | Enhanced lipophilicity, improving passive membrane permeation. |

| TPSA | 54.37 Ų | 54.37 Ų | No change; preserves oral bioavailability metrics. |

| Metabolic Hotspots | High (ortho/meta/para C-H) | Reduced | Meta-fluorine blocks CYP450-mediated aromatic oxidation. |

| Electrophilicity (Vinyl) | Baseline | Enhanced | Inductive (-I) effect increases Michael acceptor reactivity. |

Conclusion

3-Fluorophenylsulfonylethanol is far more than a simple organic reagent; it is a highly engineered module designed to solve specific challenges in drug discovery. Whether utilized as a precursor to synthesize finely-tuned, cysteine-reactive vinyl sulfones, or employed intact as a metabolically stable, hydrogen-bonding side chain, it provides medicinal chemists with a reliable pathway to optimize both the pharmacodynamic potency and pharmacokinetic resilience of next-generation therapeutics.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability of Fluorinated Phenylsulfonylethanols: Mechanistic Insights and Synthetic Applications

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, significantly altering lipophilicity, metabolic stability, and conformational preferences. Among the most versatile intermediates in fluoro-organic synthesis are fluorinated phenylsulfonylethanols (e.g., β -hydroxy sulfones). These compounds serve as critical linchpins in the modified Julia-Kocienski olefination for the stereoselective synthesis of fluoroalkenes[1].

As a Senior Application Scientist, I approach the thermodynamic stability of these molecules not merely as a physical property, but as a tunable parameter that dictates synthetic success. This whitepaper deconstructs the thermodynamic forces governing fluorinated phenylsulfonylethanols—from the suppression of the "Negative Fluorine Effect" to stereoelectronic conformational locking—and provides self-validating experimental protocols for their synthesis and kinetic profiling.

Thermodynamic Foundations: Overcoming the Negative Fluorine Effect (NFE)

The synthesis of a fluorinated phenylsulfonylethanol typically relies on the nucleophilic addition of a fluorinated carbanion to an aldehyde or epoxide[2]. However, fluorinated carbanions are notoriously challenging intermediates. They exhibit a phenomenon known as the Negative Fluorine Effect (NFE) : they are thermodynamically stable in their conjugate acid form but kinetically highly unstable as carbanions[3].

The Causality of α -Elimination

The instability of a standard fluorinated carbanion stems from the intense electron repulsion between the lone pairs on the highly electronegative fluorine atom and the electron lone pair occupying the p-orbital of the carbanionic center. This repulsion drives a rapid, thermodynamically favorable α -elimination of a fluoride ion, leading to carbene formation and subsequent degradation[3].

The Phenylsulfonyl Stabilization Mechanism

The attachment of a phenylsulfonyl group ( −SO2Ph ) fundamentally rewires the thermodynamic landscape. The strongly electron-withdrawing sulfonyl group delocalizes the carbanionic electron density. This delocalization achieves two critical outcomes:

-

Thermal Stabilization: By drawing electron density away from the carbon center, the repulsion with fluorine's lone pairs is minimized, drastically reducing the rate of α -elimination[3].

-

Enhanced Nucleophilicity (Softness): The delocalization increases the polarizability of the carbanion, transforming it into a "softer" nucleophile capable of efficiently attacking carbonyls and epoxides without premature degradation[2].

Mechanistic divergence of fluorinated carbanions: α-elimination vs. sulfonyl-stabilized addition.

Conformational Stability and Stereoelectronic Effects

Once the fluorinated phenylsulfonylethanol ( β -hydroxy sulfone) is formed, its thermodynamic stability is governed by its 3D conformational landscape. This stability dictates whether the molecule can be isolated or if it will spontaneously undergo elimination to form a phenyl ( α -fluoro)vinyl sulfone[4].

The Gauche Effect and Hyperconjugation

In fluorinated phenylsulfonylethanols, the highly polarized C−F bond prefers a gauche orientation relative to the adjacent C−O (hydroxyl) or C−S (sulfonyl) bonds. This is counterintuitive to classical steric arguments but is driven by hyperconjugation . The antiperiplanar arrangement allows electron density from the adjacent σC−H or σC−S bonds to delocalize into the low-lying antibonding orbital ( σC−F∗ ) of the carbon-fluorine bond.

Intramolecular Hydrogen Bonding

The thermodynamic stability is further locked by intramolecular hydrogen bonding between the β -hydroxyl proton and the oxygen atoms of the sulfonyl group. This enthalpic stabilization creates a high rotational energy barrier ( ΔG‡ ), allowing these intermediates to be isolated at room temperature before being subjected to base-catalyzed Julia elimination[1].

Quantitative Data Summaries

The following tables synthesize the thermodynamic parameters and reactivity metrics critical for designing workflows involving these compounds.

Table 1: Relative Nucleophilicity and Thermal Stability of Fluorinated Sulfonyl Carbanions [2]

| Carbanion Species | Thermal Stability ( t1/2 at 25°C) | Relative Nucleophilicity | Primary Degradation Pathway |

| (PhSO2)2CF− | > 24 hours | High (Soft) | Stable under inert conditions |

| PhSO2CFH− | ~ 2 hours | Moderate | α -elimination |

| PhSO2CF2− | < 5 minutes | Low (Hard) | Rapid α -elimination |

Table 2: Thermodynamic Parameters of Fluorinated Phenylsulfonylethanol Derivatives

| Substrate ( β -hydroxy sulfone) | Rotational Barrier ( ΔG‡ ) | Elimination t1/2 (DBU, 25°C) | Olefination E/Z Selectivity |

| 2-fluoro-2-(phenylsulfonyl)ethanol | 14.5 kcal/mol | 4.2 hours | 1:4 (Favors Z ) |

| 2,2-difluoro-2-(phenylsulfonyl)ethanol | 18.2 kcal/mol | 1.1 hours | N/A (Yields gem-difluoro) |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to ensure the researcher understands why a specific condition is chosen.

Protocol A: Synthesis and Isolation of β -Hydroxy Sulfones

Objective: Generate the kinetically unstable carbanion and trap it under thermodynamic control to isolate the ethanol derivative.

-

Preparation: Charge a flame-dried Schlenk flask with fluoromethyl phenyl sulfone (1.0 equiv) and anhydrous THF (0.1 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C under an argon atmosphere. Causality: Cryogenic temperatures suppress the kinetic α -elimination pathway.

-

Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Causality: LiHMDS is a non-nucleophilic base; using n-BuLi would result in unwanted nucleophilic attack on the sulfonyl sulfur atom.

-

Electrophile Addition: After 30 minutes of stirring, add the target aldehyde (1.2 equiv) neat or dissolved in minimal THF. Stir for 2 hours at -78 °C.

-

Quenching (Self-Validation Step): Quench the reaction cold with saturated aqueous NH4Cl . Causality: A slightly acidic quench protonates the alkoxide intermediate, locking the molecule via intramolecular hydrogen bonding and preventing spontaneous Julia elimination.

-

Isolation: Extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography. Confirm the presence of the diastereomeric β -hydroxy sulfone via 19F -NMR (typically a doublet of doublets around -180 to -200 ppm).

Protocol B: Thermodynamic Profiling via VT-NMR and Elimination Kinetics

Objective: Quantify the conformational stability and elimination kinetics of the isolated intermediate.

-

Sample Preparation: Dissolve 15 mg of the purified fluorinated phenylsulfonylethanol in 0.6 mL of Toluene- d8 in a J. Young NMR tube.

-

VT-NMR Analysis: Acquire 1H and 19F spectra at 10 K increments from 298 K to 373 K. Causality: Elevated temperatures provide the thermal energy required to overcome the hydrogen-bonded and gauche-locked rotational barriers. Line broadening in the NMR spectra will allow for the calculation of ΔG‡ via the Eyring equation.

-

Kinetic Elimination: Cool the sample back to 298 K. Inject DBU (1.5 equiv) directly into the NMR tube.

-

Monitoring: Acquire a 19F spectrum every 10 minutes for 5 hours. Track the disappearance of the sp3 C-F signal and the emergence of the sp2 C-F signal (vinyl fluoride). Plot ln([A]/[A]0) vs. time to determine the elimination half-life.

Experimental workflow for the thermodynamic and kinetic profiling of β-hydroxy sulfones.

Conclusion

The thermodynamic stability of fluorinated phenylsulfonylethanols is not a static property, but a highly dynamic interplay of stereoelectronic effects. By leveraging the stabilizing power of the phenylsulfonyl group to overcome the Negative Fluorine Effect, researchers can isolate these critical intermediates. Understanding the gauche effect and hydrogen-bonding networks within these molecules enables the precise, stereocontrolled synthesis of fluoroalkenes, driving forward the next generation of fluorinated pharmaceuticals.

References

-

Nucleophilic Fluoroalkylation of r,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones Source: Journal of Organic Chemistry (via CAS)3[3]

-

Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones Source: ACS Publications2[2]

-

Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions Source: Journal of Fluorine Chemistry (via CAS)1[1]

-

Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones Source: Synlett (via NIH)4[4]

Sources

3-Fluorophenylsulfonylethanol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluorophenylsulfonylethanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 3-Fluorophenylsulfonylethanol, a compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide, empowering researchers to systematically determine and interpret its solubility profile. We will delve into the molecular characteristics of 3-Fluorophenylsulfonylethanol, establish a theoretical framework for its solubility based on intermolecular forces, provide a detailed, field-proven experimental protocol for solubility determination, and offer a template for the systematic presentation and interpretation of the resulting data.

Introduction: The Critical Role of Solubility

3-Fluorophenylsulfonylethanol is a fluorinated organic compound featuring a sulfonyl group, an aromatic ring, and a hydroxyl group. Such structural motifs are common in pharmacologically active molecules. The fluorine atom can modulate properties like metabolic stability and binding affinity, while the sulfonyl and hydroxyl groups influence polarity and hydrogen bonding capabilities. Understanding the solubility of this compound in a range of organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via techniques like recrystallization or chromatography.[1]

-

Formulation Development: Designing stable and effective dosage forms, where the API must be solubilized in a suitable vehicle. Poor solubility is a major hurdle in pharmaceutical development.[2]

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where accurate concentration is critical for reliable data.

This guide provides the foundational knowledge and practical methodology to systematically characterize the solubility of 3-Fluorophenylsulfonylethanol.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The principle of "like dissolves like" serves as a useful guideline, meaning polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4][5]

Let's dissect the structure of 3-Fluorophenylsulfonylethanol to predict its behavior:

-

Polar Groups: The molecule possesses a highly polar sulfonyl group (-SO₂) and a hydroxyl group (-OH). The oxygen and fluorine atoms are highly electronegative, creating significant bond dipoles.

-

Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor , while the oxygen atoms of the sulfonyl group and the hydroxyl group can act as hydrogen bond acceptors . This capacity for hydrogen bonding significantly enhances solubility in protic solvents (e.g., alcohols) and other solvents that can accept hydrogen bonds.[6][7]

-

Aromatic System: The 3-fluorophenyl ring is a large, relatively nonpolar component of the molecule. This region will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Overall Polarity: The combination of a nonpolar aromatic ring and highly polar functional groups suggests that 3-Fluorophenylsulfonylethanol is a polar molecule . Its solubility will likely be favored in polar organic solvents.

The interplay of these features dictates that solvents capable of hydrogen bonding and those with a significant dipole moment will be effective at solvating the molecule.

Experimental Determination of Thermodynamic Solubility

While kinetic solubility is useful for high-throughput screening, thermodynamic solubility represents the true equilibrium state and is the gold standard for physicochemical characterization.[8][9] The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method .[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

The Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Materials and Equipment:

-

3-Fluorophenylsulfonylethanol (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials (e.g., 4 mL or 20 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Step-by-Step Experimental Workflow:

-

Preparation: Add an excess amount of solid 3-Fluorophenylsulfonylethanol to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[10] A general starting point is to add ~10-20 mg of solute to 2-5 mL of the solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9][11] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration is no longer changing, thereby validating that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[12]

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet. Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.[11] Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standard solutions of 3-Fluorophenylsulfonylethanol of known concentrations.[12]

-

Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Systematic documentation of solubility data is crucial for comparison and decision-making. The data should be presented in a clear, tabular format. A representative set of organic solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.

Template for Solubility Data

| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C | Solubility at 25°C (mg/mL) | Qualitative Solubility |

| Polar Protic | Methanol | 32.7 | (Experimental Data) | (e.g., Freely Soluble) |

| Ethanol | 24.5 | (Experimental Data) | (e.g., Soluble) | |

| Isopropanol | 19.9 | (Experimental Data) | (e.g., Sparingly Soluble) | |

| Polar Aprotic | Acetonitrile | 37.5 | (Experimental Data) | (e.g., Soluble) |

| Acetone | 20.7 | (Experimental Data) | (e.g., Freely Soluble) | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | (Experimental Data) | (e.g., Very Soluble) | |

| Ethyl Acetate | 6.0 | (Experimental Data) | (e.g., Slightly Soluble) | |

| Nonpolar | Toluene | 2.4 | (Experimental Data) | (e.g., Slightly Soluble) |

| Dichloromethane (DCM) | 9.1 | (Experimental Data) | (e.g., Soluble) | |

| Hexane | 1.9 | (Experimental Data) | (e.g., Practically Insoluble) |

Qualitative descriptors are based on USP guidelines.[13]

Interpreting the Solubility Profile

The relationship between the solute's properties and the solvent's characteristics provides a logical framework for interpreting the experimental data.

Caption: Factors Influencing Solubility of 3-Fluorophenylsulfonylethanol.

-

High Solubility in Polar Protic Solvents: One would expect high solubility in solvents like methanol and ethanol. These solvents can engage in strong hydrogen bonding with both the hydroxyl and sulfonyl groups of the solute, effectively breaking down the solute's crystal lattice.[14][15]

-

Good Solubility in Polar Aprotic Solvents: Solvents like DMSO and acetone are excellent hydrogen bond acceptors and have large dipole moments.[16] They can interact favorably with the polar regions of 3-Fluorophenylsulfonylethanol, leading to good solubility.

-

Lower Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, the energy required to break the strong intermolecular forces (especially hydrogen bonds) within the solute's crystal lattice is not sufficiently compensated by the weak van der Waals interactions between the solute and solvent.[4] Consequently, solubility is expected to be low.

Conclusion

While specific quantitative solubility data for 3-Fluorophenylsulfonylethanol may not be readily available in the public domain, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for a predictive framework. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol—the shake-flask method—to enable researchers to reliably determine its thermodynamic solubility in a range of organic solvents. The systematic collection and interpretation of this data are essential for advancing the development of 3-Fluorophenylsulfonylethanol in pharmaceutical and chemical applications.

References

- CK-12 Foundation. (2026, January 1). Hydrogen Bonding.

- U.S. Pharmacopeia. (2012, December 15). Description and Relative Solubility of USP and NF Articles.

- AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.

- Allen Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties.

- True Geometry. (2025, March). Solubility and Hydrogen Bonding.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. PDF Document.

- Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.

- LibreTexts. The Solution Process.

- SAA. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.

- Cayman Chemical. Solubility Factors When Choosing a Solvent.

- Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5435-5439.

- Calbo, J., et al. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. PMC.

- Sigma-Aldrich. Solvent Miscibility Table.

- U.S. Pharmacopeia. (2012, June 12). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.

- Wang, Z., et al. (2025). Polyarylates Containing Both Fluorine and Bromine for Simultaneous High Heat Resistance, Enhanced Solubility, and Low Heat Release. Journal of Applied Polymer Science.

- Benchchem. A Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionaldehyde in Organic Solvents.

- Benchchem. (2025). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.

- Kiani, H., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- Chernykh, A. V., et al. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- Wang, Y., et al. (2021, February 8).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Solution Process [chem.fsu.edu]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. allen.in [allen.in]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 14. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 15. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 16. caymanchem.com [caymanchem.com]

Electronic effects of 3-fluoro substitution on sulfonyl groups

An In-depth Technical Guide: The Electronic Influence of 3-Fluoro Substitution on Sulfonyl Groups: A Guide for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties from metabolic stability to binding affinity. This guide provides a detailed examination of the electronic effects stemming from the substitution of a fluorine atom at the meta-position (3-position) of a phenylsulfonyl group. We dissect the interplay between fluorine's powerful inductive electron-withdrawing effect and its subtler resonance-donating capacity, and how these forces modulate the electronic character of the potent sulfonyl moiety. Through a synthesis of theoretical principles, quantitative data analysis, and practical experimental protocols, this document offers researchers and drug development scientists a comprehensive framework for understanding and leveraging the 3-fluoro-phenylsulfonyl motif to fine-tune the reactivity, acidity, and ultimately, the biological activity of therapeutic agents.

Introduction: The Strategic Role of Fluorine and Sulfonyl Groups

The sulfonyl group (-SO₂-) is a ubiquitous functional group in pharmaceuticals, prized for its ability to act as a strong hydrogen bond acceptor, its chemical stability, and its rigid geometry. Concurrently, the use of fluorine in drug design has surged, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability.[2][3]

When these two powerful motifs are combined, as in the 3-fluorobenzenesulfonyl group, a nuanced electronic environment is created. The sulfonyl group is strongly electron-withdrawing, a property that is fundamental to its role in many bioactive molecules, including sulfonamide antibiotics and targeted covalent inhibitors.[4] Understanding how a meta-fluoro substituent further perturbs this electronic landscape is critical for rational drug design. This guide will explore the theoretical underpinnings of these electronic effects, provide quantitative measures of their impact, and detail experimental approaches for their characterization.

Theoretical Framework: A Duality of Electronic Effects

The net electronic effect of a 3-fluoro substituent on the sulfonyl group is a result of the interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect.

The Inductive Effect (-I)

Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from adjacent atoms through the sigma (σ) bonds. This is known as the inductive effect (-I). When placed on a benzene ring, this effect operates regardless of the substituent's position (ortho, meta, or para) and serves to decrease electron density on the ring. This withdrawal of electron density makes the attached sulfonyl group even more electron-deficient.

The Resonance Effect (+R)

Conversely, fluorine possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring, an electron-donating resonance effect (+R or +M).[5] However, for fluorine, this resonance donation is weak compared to its potent inductive withdrawal. The resonance effect is most pronounced at the ortho and para positions. At the meta position, direct resonance interaction with the point of attachment for the sulfonyl group is not possible, meaning the inductive effect is the overwhelmingly dominant electronic influence from the fluorine substituent.[5]

The combination of these effects is crucial. The strong -I effect of the meta-fluorine atom withdraws electron density from the entire aromatic ring, which in turn enhances the intrinsic electron-withdrawing nature of the sulfonyl group.

Caption: Dominant inductive vs. minimal resonance effect of 3-fluoro substitution.

Quantitative Analysis of Electronic Perturbation

The electronic influence of a substituent can be quantified by measuring its effect on reaction rates and equilibrium constants. The acidity (pKa) of the corresponding sulfonic acid and Hammett substituent constants (σ) are primary tools for this analysis.

Impact on Acidity (pKa)

The acidity of a sulfonic acid (R-SO₃H) is a direct reflection of the stability of its conjugate base (R-SO₃⁻). Electron-withdrawing groups stabilize the sulfonate anion, thereby increasing the acidity of the parent acid (i.e., lowering its pKa). The powerful inductive effect of the 3-fluoro substituent is expected to significantly increase the acidity of 3-fluorobenzenesulfonic acid compared to its unsubstituted counterpart.

| Compound | pKa Value | Rationale for Change |

| Benzenesulfonic Acid | ~0.70[6] | Baseline acidity of the phenylsulfonyl group. |

| 3-Fluorobenzenesulfonic Acid | -0.89 (Predicted)[7] | The strong -I effect of fluorine withdraws electron density, stabilizing the sulfonate conjugate base and significantly increasing acidity. |

Note: The pKa for 3-fluorobenzenesulfonic acid is a predicted value, while the value for benzenesulfonic acid is experimental. The substantial difference highlights the powerful electronic effect.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic effect (σ) on a reaction's sensitivity to that effect (ρ).[8] The substituent constant σ is specific to a given substituent and its position. For substituents at the meta position, the constant (σₘ) primarily reflects the inductive effect.

| Substituent (at meta position) | Hammett Constant (σₘ) | Interpretation |

| -H (Hydrogen) | 0.00 | The reference standard. |

| -F (Fluoro) | +0.34 | The positive value indicates a strong electron-withdrawing character, dominated by the inductive effect. |

The large positive σₘ value for fluorine (+0.34) confirms its role as a potent electron-withdrawing group when placed at the meta position, which quantitatively supports the observed increase in acidity.

Experimental and Computational Corroboration

Theoretical predictions must be validated through robust experimental and computational methods. These approaches provide direct evidence of the electronic changes within the molecule.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying electronic effects. By calculating the electrostatic potential (ESP) map of a molecule, one can directly observe the distribution of electron density.

In a comparison between benzenesulfonyl fluoride and 3-fluorobenzenesulfonyl fluoride, DFT analysis would reveal a more positive (blue-shifted) electrostatic potential around the sulfur atom in the fluorinated analogue. This is a direct consequence of the fluorine atom's inductive withdrawal of electron density, which "pulls" electron density away from the sulfonyl group. This depletion of negative charge at the sulfonyl oxygens reduces their H-bond basicity.[2]

Caption: A typical workflow for computational analysis of electronic effects.

Experimental Protocol: pKa Determination by UV-Spectrophotometric Titration

This protocol provides a reliable method for experimentally determining the pKa of a sulfonic acid, validating the electronic effects of substitution. The principle relies on the fact that the UV absorbance of the acidic (R-SO₃H) and basic (R-SO₃⁻) forms of the compound differ. By measuring absorbance across a range of pH values, the pKa can be determined.

Objective: To determine the pKa of 3-fluorobenzenesulfonic acid.

Materials:

-

3-fluorobenzenesulfonic acid sample

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Quartz cuvettes (1 cm path length)

-

Standardized HCl and NaOH solutions (e.g., 0.1 M)

-

Aqueous buffer solutions of known pH (e.g., pH 1 to 3 range)

-

Deionized water

Methodology:

-

Preparation of Stock Solution: Prepare a ~1 mM stock solution of 3-fluorobenzenesulfonic acid in deionized water.

-

Preparation of pH-Adjusted Samples:

-

Create a series of solutions by diluting an aliquot of the stock solution into different buffers or by adding precise amounts of HCl or NaOH to achieve a range of pH values spanning the expected pKa (e.g., from pH -1.0 to 2.0).

-

Ensure the final concentration of the sulfonic acid is constant across all samples (e.g., 50 µM).

-

-

Spectrophotometric Measurement:

-

Record the full UV spectrum (e.g., 200-400 nm) for each pH-adjusted sample to identify the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated and deprotonated species.

-

Measure the absorbance of each sample at this fixed wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance versus pH. The resulting curve should be sigmoidal.

-

The pKa is the pH value at the inflection point of the sigmoid curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

-

Self-Validation: The consistency of the pKa value calculated at multiple pH points along the titration curve serves as an internal validation of the measurement's accuracy. A good sigmoidal fit to the data further enhances confidence in the result.

Implications for Drug Discovery and Development

The electronic modulation imparted by a 3-fluoro substituent has profound and actionable consequences in a drug discovery context.

Tuning Reactivity: The Case of Covalent Inhibitors

Sulfonyl fluorides (R-SO₂F) have emerged as highly valuable "warheads" for designing targeted covalent inhibitors.[9][10] They exhibit a unique balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues like lysine, tyrosine, and histidine.[9][11]

The reactivity of the sulfonyl fluoride is directly proportional to the electrophilicity of the sulfur atom. By adding a 3-fluoro substituent to the aryl ring, the sulfur atom is rendered more electron-deficient (more electrophilic). This has two key consequences:

-

Increased Reactivity: The rate of covalent bond formation with a target nucleophile is enhanced. This allows for the "tuning" of a warhead's reactivity to achieve optimal target engagement kinetics.

-

Potential for Altered Selectivity: The heightened reactivity may influence the selectivity profile of the inhibitor, a critical consideration in minimizing off-target effects.

Caption: Logical flow from 3-fluoro substitution to modulated biological activity.

Modulating Physicochemical Properties

-

Acidity (pKa): As demonstrated, the 3-fluoro substituent is a powerful modulator of the acidity of any ionizable protons influenced by the sulfonyl group. This is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

-

Lipophilicity (logP): Fluorine substitution typically increases lipophilicity.[2] This effect, combined with the electronic modulation, allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism (metabolic blocking), enhancing the half-life of a drug.

Altering Protein-Ligand Interactions

The electron-withdrawing effect of the 3-fluoro substituent reduces the electron density on the sulfonyl oxygen atoms.[2] This makes them weaker hydrogen bond acceptors. This seemingly subtle change can have a dramatic impact on protein-ligand binding affinity and selectivity. If a key hydrogen bond to a sulfonyl oxygen is critical for binding, this modification could be detrimental. However, if that interaction contributes to off-target binding, this modification could be highly beneficial for improving the drug's selectivity profile.

Conclusion

The placement of a fluorine atom at the 3-position of a phenylsulfonyl group is a strategic tool for the medicinal chemist. Its electronic influence is dominated by a powerful inductive electron-withdrawing effect, which significantly enhances the electron-deficient nature of the sulfonyl sulfur center. This perturbation is quantitatively confirmed by a lower pKa of the corresponding sulfonic acid and a positive Hammett constant. The practical consequences for drug discovery are substantial, offering a rational basis for tuning the reactivity of covalent warheads, modulating pKa to optimize pharmacokinetic properties, and refining protein-ligand interaction profiles to improve affinity and selectivity. A thorough understanding of these electronic principles, validated by computational and experimental data, empowers scientists to more effectively design the next generation of precisely targeted therapeutics.

References

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS.org.

- 3-Fluoro-benzenesulfonic acid CAS#: 657-47-6. ChemicalBook.

- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III)

- Synthesis of Sulfonyl Fluorides

- Anomeric Effects in Sulfonyl Compounds: An Experimental and Computational Study of Fluorosulfonyl Azide, FSO2N3, and Trifluoromethylsulfonyl Azide, CF3SO2N3. The Journal of Physical Chemistry A.

- Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Wiley Online Library.

- Weird sulfonation reactions of fluoroarene. Chemistry Stack Exchange.

- Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale

- The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.

- Anomeric Effects in Sulfonyl Compounds: An Experimental and Computational Study of Fluorosulfonyl Azide, FSO2N3, and Trifluoromethylsulfonyl Azide, CF3SO2N3.

- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.

- Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with M

- Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.

- Sulfonyl fluoride synthesis by fluorosulfon

- Possible resonance structures of α‐fluoro(phenylsulfonyl)methane derivatives.

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl

- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.

- Electronic Effects of the Sulfinyl and Sulfonyl Groups.

- 3-(Fluorosulfonyl)

- (PDF) The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations.

- (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.

- 3-Fluorobenzoic acid. Wikipedia.

- Fluorinated building blocks in drug design: new p

- Taft equ

- Hammett equ

- Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents.

- Hammett constants σ for fluoro-substituents.

- 3-(Fluorosulfonyl)

- Taft equation: Polar substituent constants, σ. Scribd.

- Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast L

- Benzenesulfonic Acid. RÖMPP Online.

- 3-Fluorobenzenesulfonic acid. PubChem.

- 3-(Fluorosulfonyl)

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Unconventional reactivity of sulfonyl fluorides. Spiral.

- Taft's substituent constants, σ* and σI, and Huheey's group electroneg

- A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.

- Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonyl

- 657-47-6|3-Fluorobenzenesulfonic acid. BLD Pharm.

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zhou.apm.ac.cn [zhou.apm.ac.cn]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Benzenesulfonic Acid [drugfuture.com]

- 7. 3-Fluoro-benzenesulfonic acid CAS#: 657-47-6 [m.chemicalbook.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 3-Fluorophenylsulfonylethanol in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

The compound 3-Fluorophenylsulfonylethanol (CAS: 685892-13-1), systematically known as 2-((3-fluorophenyl)sulfonyl)ethan-1-ol, has emerged as a critical bifunctional building block in medicinal chemistry. By serving as a direct precursor to highly reactive Michael acceptors (vinyl sulfones) and as a versatile alkylating agent, this synthon enables the modular assembly of complex pharmacophores. This whitepaper explores the historical discovery, mechanistic rationale, and practical applications of 3-fluorophenylsulfonylethanol in drug development, providing validated protocols for researchers in the field.

Mechanistic Rationale: The Power of the 3-Fluorophenylsulfonyl Pharmacophore

The incorporation of the 3-fluorophenylsulfonyl moiety into drug candidates is rarely arbitrary. It is a strategic choice driven by three distinct physicochemical advantages:

-

Electronic Modulation & Hydrogen Bonding: The sulfone group ( −SO2− ) is strongly electron-withdrawing. Its two oxygen atoms serve as potent hydrogen-bond acceptors, which are critical for anchoring ligands within target protein binding pockets (such as the 5-HT6 receptor transmembrane domains)[1].

-

Metabolic Stability via Fluorination: The introduction of a fluorine atom at the meta-position (3-fluoro) significantly alters the molecule's pharmacokinetic profile. The highly electronegative fluorine atom lowers the pKa of adjacent protons, increases the overall lipophilicity (LogP) for better blood-brain barrier (BBB) penetration, and blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic site.

-

Synthetic Versatility: The ethanol appendage acts as a traceless linker or a reactive handle. It can undergo dehydration/elimination to form 3-fluorophenyl vinyl sulfone—a powerful Michael acceptor that readily reacts with nitrogen, oxygen, or sulfur nucleophiles to form stable, drug-like scaffolds.

Key Therapeutic Applications

Neuropharmacology: 5-HT6 Receptor Modulators

The 5-HT6 receptor is a prime target for cognitive enhancement in Alzheimer's disease and schizophrenia. The 3-fluorophenylsulfonyl group is a hallmark of several potent 5-HT6 ligands. For instance, WAY-208466 (CAS: 633304-27-5), a highly selective 5-HT6 agonist, utilizes this exact moiety attached to a pyrrolo[2,3-b]pyridine core[2]. The sulfone oxygen atoms form critical hydrogen bonds with the Ser193 residue in the receptor's binding site, while the fluorophenyl ring engages in π−π stacking with hydrophobic pocket residues[1].

Figure 1: Pharmacological signaling pathway of 5-HT6 receptor activation by 3-fluorophenylsulfonyl ligands.

Oncology: Antiandrogen Analogs

In the treatment of metastatic prostate cancer, Bicalutamide is a standard antiandrogen therapy. The discovery of Bicalutamide Related Compound B ((RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide) highlighted the utility of the 3-fluorophenylsulfonyl group in modulating androgen receptor binding[3]. The substitution of the standard 4-fluorophenyl group with a 3-fluorophenylsulfonyl derivative alters the spatial geometry, providing insights into resistance mechanisms and receptor mutation adaptations.

Antiproliferative Thiazole Derivatives

Recent research has demonstrated that coupling the 3-fluorophenylsulfonyl group to a 5-nitrothiazole core yields compounds with significant in vitro antiproliferative activity against HepG2 cancer cell lines[4]. The sulfone linker provides the necessary flexibility and electronic environment to facilitate cellular uptake and target engagement.

Synthetic Workflows & Experimental Protocols

To utilize 3-fluorophenylsulfonylethanol effectively, it is typically converted into a reactive vinyl sulfone intermediate. Below are the field-proven, self-validating protocols for this transformation and its subsequent application.

Figure 2: Workflow for the synthesis of complex scaffolds via a 3-fluorophenyl vinyl sulfone intermediate.

Protocol 1: Synthesis of 3-Fluorophenyl Vinyl Sulfone

Causality: The primary hydroxyl group of 3-fluorophenylsulfonylethanol is a poor leaving group. By reacting it with methanesulfonyl chloride (MsCl), we generate a highly reactive mesylate. The addition of excess triethylamine ( Et3N ) promotes an E2 elimination. This elimination is highly favored due to the thermodynamic stability of the resulting conjugated vinyl sulfone system.

Step-by-Step Methodology:

-